(17R)-17-[(E,2R,5S)-5,6-dimethyloct-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
The compound (17R)-17-[(E,2R,5S)-5,6-dimethyloct-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17R)-17-[(E,2R,5S)-5,6-dimethyloct-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent functionalization of the molecule. Common synthetic routes include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.
Functional Group Transformations: Introduction of functional groups such as hydroxyl, methyl, and dimethyl groups through various organic reactions.
Stereoselective Synthesis: Ensuring the correct stereochemistry at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated processing may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(17R)-17-[(E,2R,5S)-5,6-dimethyloct-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
(17R)-17-[(E,2R,5S)-5,6-dimethyloct-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (17R)-17-[(E,2R,5S)-5,6-dimethyloct-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of inflammation or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (17R)-17-[(E,2R,5S)-5,6-dimethyloct-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol include other cyclopenta[a]phenanthrene derivatives with varying functional groups and stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which contribute to its distinct biological activities and potential applications. The presence of the dimethyloct-6-en-2-yl group and the specific stereochemistry at the 17th position are key features that differentiate it from other similar compounds.
Properties
CAS No. |
110012-19-6 |
---|---|
Molecular Formula |
C29H48O |
Molecular Weight |
412.702 |
IUPAC Name |
(17R)-17-[(E,2R,5S)-5,6-dimethyloct-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-19(2)20(3)8-9-21(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,20-21,23-27,30H,8-9,11-18H2,1-6H3/b19-7+/t20-,21+,23?,24?,25+,26?,27?,28?,29?/m0/s1 |
InChI Key |
MMFZLVUIFVOBLE-VMRQAZKXSA-N |
SMILES |
CC=C(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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